

Application Notes and Protocols for 1-(4-Pyridyl)piperazine in Medicinal Chemistry

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Compound of Interest

Compound Name: 1-(4-Pyridyl)piperazine

Cat. No.: B087328

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Introduction

1-(4-Pyridyl)piperazine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, combining a pyridine ring and a piperazine moiety, make it a valuable building block for the synthesis of a diverse range of bioactive molecules.[1][2] This privileged structure is present in numerous compounds investigated for various therapeutic applications, including oncology, neuroscience, and infectious diseases.[3][4] The piperazine ring's basicity and conformational flexibility allow for favorable pharmacokinetic properties, while the pyridine moiety offers opportunities for various chemical modifications to modulate biological activity.[3]

These application notes provide a comprehensive overview of the use of **1-(4-Pyridyl)piperazine** in medicinal chemistry, including synthetic protocols, quantitative biological data, and detailed experimental procedures for evaluating the activity of its derivatives.

Data Presentation: Biological Activities of 1-(4-Pyridyl)piperazine Derivatives

The following tables summarize the quantitative biological data for various derivatives of **1-(4-Pyridyl)piperazine**, highlighting their potential in different therapeutic areas.

Anticancer Activity

Derivatives of **1-(4-Pyridyl)piperazine** have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) and 50% growth inhibition (GI₅₀) values are key indicators of their potency.

Derivative/Compound	Cancer Cell Line	Cancer Type	IC50 / GI50 (μM)	Reference
Vindoline-piperazine conjugate 23	MDA-MB-468	Breast Cancer	1.00	[5]
Vindoline-piperazine conjugate 25	HOP-92	Non-small cell lung cancer	1.35	[5]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives	Various Breast Cancer Lines	Breast Cancer	0.31–120.52	[6]
Piperazine amide derivative 3	MDA-MB-231	Breast Cancer	11.3	[7]
Benzothiazole-piperazine derivative 1h	HUH-7, MCF-7, HCT-116	Liver, Breast, Colorectal Cancer	Active (Specific IC50 not provided)	[8]
Benzothiazole-piperazine derivative 1j	HUH-7, MCF-7, HCT-116	Liver, Breast, Colorectal Cancer	Active (Specific IC50 not provided)	[8]
Piperazine-containing organo-iron complex	SK-OV-3	Ovarian Cancer	< 10 μg/mL (GI50)	[9]
Thiosemicarbazone-piperazine copper(II) complex 19b	LS174	Colon Cancer	16.4	[9]
Benzosuberone-piperazine hybrid	HeLa, MDA-MB-231, A549,	Cervical, Breast, Lung, Pancreatic	0.010–0.097	[9]

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MIAPACA

Cancer

Urease Inhibitory Activity

1-(4-Pyridyl)piperazine derivatives have been investigated as inhibitors of urease, an enzyme implicated in infections caused by *Helicobacter pylori*.

Derivative/Compound	IC50 (μM)	Standard (Thiourea) IC50 (μM)	Reference
1-(3-nitropyridin-2-yl)piperazine derivative 5b	2.0 ± 0.73	23.2 ± 11.0	[10][11]
1-(3-nitropyridin-2-yl)piperazine derivative 7e	2.24 ± 1.63	23.2 ± 11.0	[10][11]
Piperazine-based semicarbazone derivative 5m	3.95	22	[12]
Piperazine-based semicarbazone derivative 5o	4.05	22	[12]
Pyridylpiperazine-based carbodithioate 5j	5.16 ± 2.68	23 ± 0.03	[13]
General Piperazine derivatives	1.1 ± 0.01 - 33.40 ± 1.50	21.30 ± 1.10	[14]

Receptor Binding Affinity for CNS Targets

The affinity of **1-(4-Pyridyl)piperazine** derivatives for dopamine and serotonin receptors is crucial for their potential as antipsychotic and antidepressant agents. The inhibition constant (Ki) is a measure of this affinity.

Derivative/Compound	Receptor	Radioligand	Ki (nM)	Reference
Phenylpiperazine-hydantoin derivative 14	α 1-Adrenergic Receptors	Not Specified	11.9	[15]
6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (4)	5-HT1A	Not Specified	0.78	[16]
6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (7)	5-HT1A	Not Specified	0.57	[16]
Condensed quinoline derivative 5b	5-HT3	Not Specified	Subnanomolar	[17]

Experimental Protocols

Synthesis of 1-(4-Pyridyl)piperazine Derivatives

A common method for the synthesis of N-arylpiperazines is the Nucleophilic Aromatic Substitution (SNAr) reaction.

Protocol 1: Synthesis of 1-(3-nitropyridin-2-yl)piperazine[\[10\]](#)

Materials:

- 2-chloro-3-nitropyridine

- Piperazine
- Acetonitrile
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Thin-layer chromatography (TLC) supplies

Procedure:

- Dissolve a molar excess of piperazine (e.g., 5 equivalents) in acetonitrile with stirring.
- Add a solution of 2-chloro-3-nitropyridine (1 equivalent) in acetonitrile to the piperazine solution.
- Heat the reaction mixture to reflux and maintain for 12 hours, with constant stirring.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the resulting solid product by recrystallization or column chromatography to yield 1-(3-nitropyridin-2-yl)piperazine.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.^{[4][18]}

Protocol 2: MTT Assay for Anticancer Activity^{[4][19][20]}

Materials:

- Human cancer cell line of choice
- Complete cell culture medium
- 96-well cell culture plates
- **1-(4-Pyridyl)piperazine** derivative (test compound)
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compound in the culture medium. Remove the existing medium from the wells and add 100 μ L of the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- **Incubation:** Incubate the plate for 24-72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution to each well and incubate for an additional 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the purple formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Protocol 3: Dopamine D2 Receptor Binding Assay[21][22]

Materials:

- Membrane preparation from cells expressing human dopamine D2 receptors
- [³H]Spiperone (radioligand)
- Unlabeled spiperone or another high-affinity D2 antagonist (for non-specific binding)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
- **1-(4-Pyridyl)piperazine** derivative (test compound)
- 96-well plates
- Glass fiber filters
- Filtration apparatus
- Liquid scintillation counter and cocktail

Procedure:

- **Reaction Setup:** In a 96-well plate, add the assay buffer, a fixed concentration of [³H]Spiperone (typically at or near its K_d), and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of unlabeled spiperone.
- **Initiate Binding:** Add the D2 receptor membrane preparation to each well to initiate the binding reaction.
- **Incubation:** Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

- Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This traps the receptor-bound radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ of the test compound and then calculate the K_i value using the Cheng-Prusoff equation.

Protocol 4: Serotonin 5-HT_{2A} Receptor Binding Assay[\[23\]](#)[\[24\]](#)

This protocol is similar to the D₂ receptor binding assay, with the following modifications:

- Receptor Source: Membranes from cells stably transfected with the human 5-HT_{2A} receptor.
- Radioligand: [³H]Ketanserin.
- Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT_{2A} antagonist (e.g., 10 μM ketanserin).

Urease Inhibition Assay

Protocol 5: In Vitro Urease Inhibition Assay[\[10\]](#)

Materials:

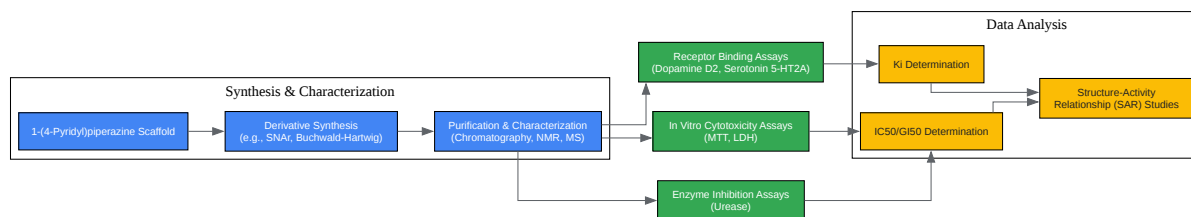
- Jack bean urease
- Urea solution
- Phosphate buffer
- Indophenol reagents (phenol-hypochlorite)
- **1-(4-Pyridyl)piperazine** derivative (test compound)

- Thiourea (standard inhibitor)
- 96-well plate
- Microplate reader

Procedure:

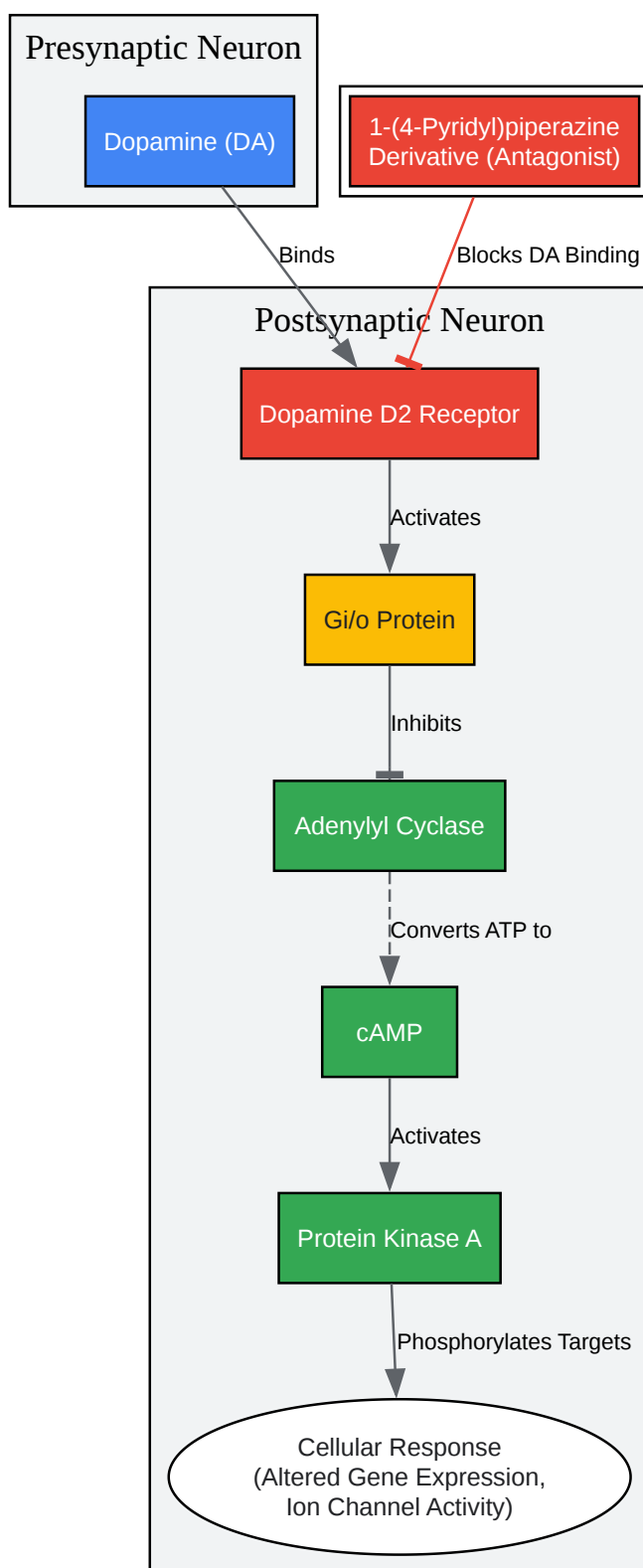
- Prepare a solution of the test compound in 10% DMSO.
- In a 96-well plate, add the urease enzyme solution, buffer, and the test compound at various concentrations.
- Pre-incubate the mixture for a defined period.
- Initiate the enzymatic reaction by adding the urea solution.
- Incubate the reaction mixture.
- Stop the reaction and develop the color by adding the indophenol reagents.
- Measure the absorbance at a specific wavelength to determine the amount of ammonia produced.
- Calculate the percentage of urease inhibition for each concentration of the test compound and determine the IC₅₀ value.

Mandatory Visualizations



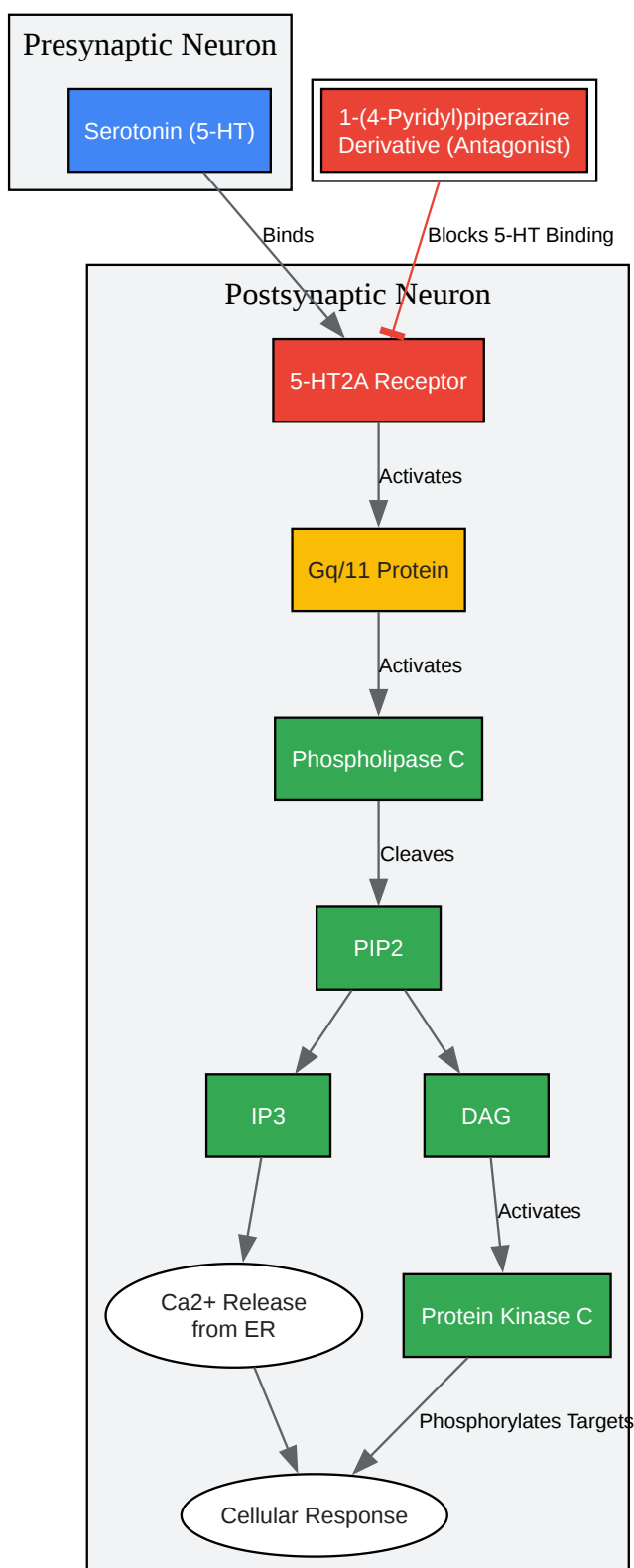
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Caption: Experimental workflow for synthesis and evaluation.



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Caption: Dopamine D2 receptor signaling pathway.



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Caption: Serotonin 5-HT2A receptor signaling pathway.

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